![molecular formula C22H26N4O3S B2827912 5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide CAS No. 1110979-39-9](/img/structure/B2827912.png)
5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The benzofuran nucleus may have substituents at the 5- or 6-position. Substituents with halogens, nitro, and hydroxyl groups have displayed potent antibacterial activity . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Wissenschaftliche Forschungsanwendungen
- Targeting CD30 in CAR-T Cell Therapy :
- “BRD-01,” a CAR-T cell therapy targeting CD30, has been developed based on this compound. It is designed for patients with relapsed/refractory CD30+ hematologic malignancies .
Indole Derivatives and Biological Activity
Indoles are significant heterocyclic compounds found in natural products and drugs. The investigation of novel methods for synthesizing indoles has attracted attention. Some key points:
- Indole Derivatives as Biologically Active Compounds :
Benzofuran Derivatives and Anticancer Activity
Benzofuran derivatives have demonstrated anticancer potential. Here’s a relevant study:
- Compound 36 :
Thiadiazole Derivatives and Antiviral Properties
Thiadiazole derivatives have attracted attention for their antiviral properties. Here’s an example:
- 5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Thiol :
Wirkmechanismus
Target of Action
AKOS002145819, also known as obefazimod, is primarily targeted towards the immune system . It has been observed to impact the immune system in vitro, in murine models of inflammatory bowel disease (IBD), as well as in patients with ulcerative colitis (UC) .
Mode of Action
Obefazimod’s mode of action involves the up-regulation of a single microRNA, miR-124 . This up-regulation leads to decreases in proinflammatory cytokines including IL-17 and IL-6, and in the chemokine CCL2/MCP-1 . This potentially puts a physiological brake on inflammation .
Biochemical Pathways
The biochemical pathway affected by obefazimod involves the regulation of microRNA, specifically miR-124 . This microRNA has been shown to decrease the levels of proinflammatory cytokines and chemokines, thereby reducing inflammation .
Result of Action
The result of obefazimod’s action is a decrease in inflammation, particularly in the context of IBD and UC . By reducing the levels of proinflammatory cytokines and chemokines, obefazimod can potentially alleviate the symptoms of these conditions .
Action Environment
The action of obefazimod is influenced by the environment within the body. Factors such as the presence of inflammation, the specific microRNA profile, and the individual’s overall health status can all impact the efficacy and stability of obefazimod .
Eigenschaften
IUPAC Name |
6-(2-methoxyethyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-14-4-6-16(7-5-14)21-23-19(15(2)29-21)13-30-22-24-18-8-9-26(10-11-28-3)12-17(18)20(27)25-22/h4-7H,8-13H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWLXXOVGGRUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CCOC)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.